3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide
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Overview
Description
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. The presence of an amino group and a propanamide moiety in this compound makes it a valuable intermediate in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide typically involves the reaction of 3-amino-4-methyl-1H-pyrazole with a suitable propanoylating agent. One common method is the acylation of 3-amino-4-methyl-1H-pyrazole with propanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process.
Chemical Reactions Analysis
Types of Reactions
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the compound.
Reduction: Corresponding amines.
Substitution: Various substituted derivatives depending on the reagent used.
Scientific Research Applications
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of enzyme inhibitors.
Industry: Utilized in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with active sites of enzymes, potentially inhibiting their activity. The compound may also interact with cellular receptors, modulating signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 3-(3-Amino-1H-pyrazol-1-YL)propanamide
- 3-(4-Methyl-1H-pyrazol-1-YL)propanamide
- 3-(3-Amino-4-methyl-1H-pyrazol-1-YL)butanamide
Uniqueness
3-(3-Amino-4-methyl-1H-pyrazol-1-YL)propanamide is unique due to the presence of both an amino group and a methyl group on the pyrazole ring, which can influence its reactivity and biological activity. The propanamide moiety further enhances its versatility as a synthetic intermediate.
Properties
Molecular Formula |
C7H12N4O |
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Molecular Weight |
168.20 g/mol |
IUPAC Name |
3-(3-amino-4-methylpyrazol-1-yl)propanamide |
InChI |
InChI=1S/C7H12N4O/c1-5-4-11(10-7(5)9)3-2-6(8)12/h4H,2-3H2,1H3,(H2,8,12)(H2,9,10) |
InChI Key |
TWPLPXZDDZJINK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN(N=C1N)CCC(=O)N |
Origin of Product |
United States |
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